

Application Notes & Protocols: Leveraging 2-(3-Bromophenyl)-1H-indole in Modern Organic Synthesis

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Compound of Interest

Compound Name: 2-(3-bromophenyl)-1H-indole

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Introduction: The Strategic Value of 2-(3-Bromophenyl)-1H-indole

The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. [1][2] Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The strategic placement of a bromine atom on the 2-phenyl ring, as in **2-(3-bromophenyl)-1H-indole**, transforms this simple heterocycle into a versatile and powerful building block. The bromine atom serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of complex molecular architectures.

This guide provides an in-depth exploration of **2-(3-bromophenyl)-1H-indole** as a synthetic intermediate. We will detail its preparation via the classic Fischer indole synthesis and provide field-proven protocols for its diversification through Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Synthesis of the Core Building Block

The most common and efficient method for preparing 2-arylindoles is the Fischer indole synthesis.[1][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of phenylhydrazine and a suitable ketone.[2][3] For the synthesis of **2-(3-bromophenyl)-1H-indole**, the key precursors are phenylhydrazine and 3-bromoacetophenone.

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